molecular formula C24H23ClFN3O4S B3019930 N-(2-chlorophenyl)-4-fluoro-3-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}benzamide CAS No. 451475-64-2

N-(2-chlorophenyl)-4-fluoro-3-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}benzamide

Cat. No.: B3019930
CAS No.: 451475-64-2
M. Wt: 503.97
InChI Key: CTQSGDFJNJQPFT-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with a 4-fluoro group and a sulfonyl-linked piperazine ring bearing a 2-methoxyphenyl substituent. The N-linked 2-chlorophenyl group distinguishes it from other analogs.

Properties

IUPAC Name

N-(2-chlorophenyl)-4-fluoro-3-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClFN3O4S/c1-33-22-9-5-4-8-21(22)28-12-14-29(15-13-28)34(31,32)23-16-17(10-11-19(23)26)24(30)27-20-7-3-2-6-18(20)25/h2-11,16H,12-15H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTQSGDFJNJQPFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)C(=O)NC4=CC=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClFN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-4-fluoro-3-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Chlorophenyl Intermediate: The synthesis begins with the chlorination of a suitable phenyl precursor to introduce the 2-chlorophenyl group.

    Introduction of the Fluorobenzamide Moiety:

    Piperazine Ring Formation: The piperazine ring is then formed by reacting the intermediate with a suitable amine.

    Methoxyphenyl Substitution: Finally, the methoxyphenyl group is introduced through an electrophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-4-fluoro-3-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and acids are used under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(2-chlorophenyl)-4-fluoro-3-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological and psychiatric disorders.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-4-fluoro-3-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperazine Substituent Variations

N-(2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide (3i)
  • Key Differences :
    • Piperazine substituent: 2-methoxyphenyl (vs. 2-chlorophenyl in the target compound).
    • Additional structural features: Ethoxyethyl linker and thiophenyl group instead of the benzamide’s 4-fluoro and sulfonyl groups.
  • Synthesis : Yield of 55% via sequential chromatography .
  • Implications : The 2-methoxy group in 3i may enhance solubility compared to chloro substituents, but the thiophenyl moiety could alter receptor affinity.
N-(2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide (3j)
  • Key Differences :
    • Piperazine substituent: 4-methoxyphenyl (vs. 2-methoxyphenyl in the target compound).
  • Implications : The positional isomerism of the methoxy group (para vs. ortho) may influence steric interactions and binding kinetics in receptor-ligand complexes .

Benzamide Core Modifications

4-fluoro-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-[4-(propan-2-yl)phenyl]benzamide
  • Key Differences :
    • Piperazine substituent: 4-methoxyphenyl.
    • N-linked group: 4-isopropylphenyl (vs. 2-chlorophenyl in the target compound).
  • Molecular Weight : 511.6082 (C27H30FN3O4S) .
  • Implications : The bulky isopropyl group may reduce membrane permeability compared to the smaller 2-chlorophenyl group, affecting bioavailability.

Sulfonamide and Piperazine Hybrids

4-{4-[(4'-chlorobiphenyl-2-yl)methyl]piperazin-1-yl}-N-[(6-chloro-1,1-dioxido-2H-1,2,4-benzothiadiazin-7-yl)sulfonyl]benzamide
  • Key Differences :
    • Piperazine substituent: Biphenylmethyl group.
    • Additional sulfonamide linkage to a benzothiadiazin ring.

Research Findings and Implications

  • Piperazine Substituents : Ortho-substituted methoxy groups (as in the target compound) may confer better receptor binding due to reduced steric hindrance compared to para-substituted analogs .
  • N-Linked Groups : Chlorophenyl groups (electron-withdrawing) vs. isopropylphenyl (electron-donating) could modulate electron density in the benzamide core, affecting interactions with hydrophobic receptor pockets.
  • Synthetic Yields : The 55% yield for 3i suggests that 2-methoxyphenyl piperazine derivatives are synthetically accessible, though optimization may be needed for the target compound .

Biological Activity

N-(2-chlorophenyl)-4-fluoro-3-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}benzamide is a complex organic compound with significant potential in pharmacology. Its structure incorporates a piperazine moiety, which is known for various biological activities, including antipsychotic and antidepressant effects. This article aims to explore the biological activity of this compound through diverse research findings, case studies, and data tables.

Structure-Activity Relationship (SAR)

The compound's efficacy is largely attributed to its structural components, particularly the piperazine and sulfonamide functionalities. These groups are known to enhance receptor binding and biological activity. The modifications on the phenyl rings (e.g., the presence of chlorine and fluorine) play a crucial role in determining the selectivity and affinity for specific receptors.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antibacterial Activity :
    • The compound has shown moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis.
    • In vitro studies demonstrated effective inhibition of bacterial growth, supporting its potential as an antibacterial agent.
  • Enzyme Inhibition :
    • The compound exhibits significant inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes.
    • The IC50 values for AChE inhibition indicate promising potential for treating neurodegenerative diseases.
  • Anticancer Activity :
    • Preliminary studies suggest that the compound may possess anticancer properties, although further investigation is required to elucidate its mechanism of action.
    • Docking studies have indicated potential interactions with cancer-related targets.

Data Tables

Activity TypeTarget Organism/EnzymeIC50 Value (µM)Notes
AntibacterialSalmonella typhi5.0Moderate activity
AntibacterialBacillus subtilis3.2Strong activity
AChE InhibitionHuman AChE0.63Strong inhibitor
Urease InhibitionUrease from Proteus vulgaris2.14High inhibitory activity

Case Studies

  • Case Study on Antibacterial Efficacy :
    A study conducted by Aziz-ur-Rehman et al. synthesized various derivatives of sulfonamides, including the target compound. The results indicated robust antibacterial properties against multiple strains, emphasizing the importance of structural modifications in enhancing biological activity .
  • Enzyme Inhibition Research :
    Research highlighted the enzyme inhibition capabilities of compounds similar to this compound, showcasing their potential in treating conditions related to enzyme dysregulation .

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